molecular formula C19H17N3O5 B11690195 N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11690195
M. Wt: 367.4 g/mol
InChI Key: VXAJOPVMCLJVQA-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is an organic compound with a complex structure It features a nitrophenyl group, a dioxo-dihydro-isoindole core, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group This is followed by the formation of the isoindole core through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale nitration and cyclization reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoindole core can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(3-nitrophenyl)acetamide
  • N,N-diethyl-2-(3-nitrophenyl)ethanamine

Uniqueness

N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups and structural features. The presence of the isoindole core and the nitrophenyl group provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

N,N-diethyl-2-(3-nitrophenyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C19H17N3O5/c1-3-20(4-2)17(23)12-8-9-15-16(10-12)19(25)21(18(15)24)13-6-5-7-14(11-13)22(26)27/h5-11H,3-4H2,1-2H3

InChI Key

VXAJOPVMCLJVQA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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